1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

描述

IUPAC Name and Structural Descriptors

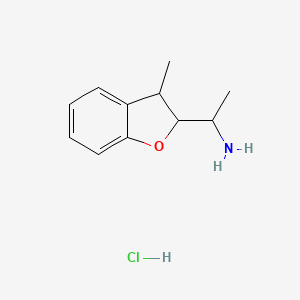

The systematic IUPAC name for this compound is 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride . This designation reflects its core structural features:

- Benzofuran backbone : A bicyclic aromatic system with an oxygen atom at position 1 and a fused benzene ring.

- 2,3-Dihydro substitution : A partially saturated ring system between carbons 2 and 3 of the benzofuran.

- 3-Methyl group : A methyl substituent attached to carbon 3 of the dihydrobenzofuran ring.

- Ethan-1-amine side chain : A primary amine group (-CH₂CH₂NH₂) attached to carbon 2 of the dihydrobenzofuran.

- Hydrochloride salt : The protonated amine forms a salt with chloride (Cl⁻) as the counterion.

Structural Representation

The molecular structure is depicted as follows:

| Structural Component | Description |

|---|---|

| Benzofuran core | Oxygen at position 1; fused benzene ring; dihydro saturation at positions 2–3 |

| 3-Methyl group | Methyl (-CH₃) attached to carbon 3 of the dihydro ring |

| Ethan-1-amine side chain | Primary amine (-CH₂CH₂NH₂) bonded to carbon 2 of the benzofuran ring |

| Hydrochloride counterion | Chloride ion (Cl⁻) associated with the protonated amine group |

The SMILES notation for the free base is CC(N)C1Oc2ccccc2C1C , with the hydrochloride represented as CC(N)C1Oc2ccccc2C1C.Cl . The InChIKey for the hydrochloride is RPFUXVGRERMSGL-UHFFFAOYSA-N .

CAS Registry Number and Molecular Formula Analysis

CAS Registry Number

The compound is registered under CAS 1376054-09-9 . This identifier ensures global consistency in chemical identification, particularly for regulatory and commercial applications.

Molecular Formula and Weight

The molecular formula is C₁₁H₁₆ClNO , derived from:

- Carbon (C) : 11 atoms from the benzofuran core, methyl group, and ethanamine side chain.

- Hydrogen (H) : 16 atoms, including those in the saturated dihydro ring and amine group.

- Chlorine (Cl) : 1 atom from the hydrochloride counterion.

- Nitrogen (N) : 1 atom in the amine group.

- Oxygen (O) : 1 atom in the benzofuran oxygen bridge.

The molecular weight is 213.70 g/mol , calculated as:

$$

\text{C}{11}\text{H}{16}\text{ClNO} = (12 \times 11) + (1 \times 16) + 35.45 + 14 + 16 = 213.45 \, \text{g/mol}

$$

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 1376054-09-9 | |

| Molecular Formula | C₁₁H₁₆ClNO | |

| Molecular Weight | 213.70 g/mol |

Comparative Analysis of Synonyms Across Chemical Databases

Synonym Variations and Database Consistency

Synonyms for this compound vary slightly across databases, often reflecting differences in naming conventions or substituent descriptions. Below is a comparative analysis:

Key Differences in Nomenclature

- Dihydro specification : Omission of "2,3-dihydro" in some entries (e.g., PubChem ) may imply an unsaturated benzofuran ring, altering the compound’s identity.

- Stereochemical descriptors : Entries like (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride describe enantiomers or positional isomers, which are distinct from the target compound.

- Salt form : Synonyms lacking "hydrochloride" refer to the free base, not the salt.

Implications for Database Consistency

Inconsistent naming highlights challenges in cross-referencing chemical entities. For example:

属性

IUPAC Name |

1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-8,11H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPFTVMSRCJTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C12)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves several steps. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods often employ microwave-assisted synthesis to achieve high yields and purity .

化学反应分析

1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions often employ reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

科学研究应用

1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

作用机制

The mechanism of action of 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its anti-tumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in heterocyclic cores, substituents, and functional groups. Below is a detailed analysis based on available evidence:

Structural Analogues in Heterocyclic Systems

1-(1-Benzothiophen-3-yl)ethan-1-amine Hydrochloride

- Core Structure : Benzothiophene (sulfur-containing heterocycle) vs. dihydrobenzofuran (oxygen-containing).

- Impact : Replacement of oxygen with sulfur alters electronic properties (e.g., reduced electronegativity, increased lipophilicity) and metabolic stability .

- Applications : Benzothiophene derivatives are often explored in CNS drug development due to enhanced blood-brain barrier penetration.

1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine Hydrochloride

Substituent Variations in Benzofuran Derivatives

(2-Ethyl-1-benzofuran-3-yl)methylamine Hydrochloride

- Substituents : Ethyl at benzofuran position 2 and methylamine vs. methyl at position 3 and ethylamine in the target compound.

- Impact : Steric hindrance from the ethyl group may reduce receptor-binding efficiency, while the methylamine group decreases molecular weight (225.72 g/mol vs. 225.72 g/mol for the target compound) .

(3,7-Dimethyl-1-benzofuran-2-yl)methylamine Hydrochloride

- Substituents : Dimethyl groups at benzofuran positions 3 and 7.

Aromatic vs. Heterocyclic Amines

1-(2,3-Difluorophenyl)ethan-1-amine Hydrochloride

Data Tables: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₆ClNO | 213.70 | Dihydrobenzofuran | 3-Methyl, ethylamine |

| 1-(1-Benzothiophen-3-yl)ethan-1-amine HCl | C₁₀H₁₂ClNS | 213.72 | Benzothiophene | Ethylamine |

| [(2-Ethyl-1-benzofuran-3-yl)methyl]methylamine HCl | C₁₂H₁₆ClNO | 225.72 | Benzofuran | 2-Ethyl, methylamine |

| 1-(2,3-Difluorophenyl)ethan-1-amine HCl | C₈H₁₀ClF₂N | 203.62 | Fluorinated phenyl | 2,3-Difluoro, ethylamine |

Research Findings and Implications

- Synthetic Challenges : The target compound’s dihydrobenzofuran core requires precise stereochemical control during synthesis, as seen in related benzopyran derivatives .

- Biological Relevance : Structural analogs with sulfur or fluorinated groups show higher metabolic stability but may exhibit off-target effects due to altered electronic profiles .

- Commercial Viability : The discontinuation of the target compound highlights the need for improved synthetic routes or alternative analogs with similar pharmacophores.

生物活性

1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a compound that belongs to the benzofuran class, characterized by its unique structure which includes an ethylamine side chain. This compound has garnered attention due to its potential biological activities, including antioxidant, anticancer, antibacterial, and neuroprotective properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The chemical formula for this compound is with a molecular weight of approximately 201.70 g/mol. Its structure allows for diverse interactions with biological targets, influencing various cellular functions.

Antioxidant Effects

Research indicates that this compound modulates oxidative stress pathways, potentially protecting cells from oxidative damage. It has been shown to enhance the cellular antioxidant defense mechanisms, thus reducing the risk of diseases associated with oxidative stress.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (Leukemia) | 25 | Induces apoptosis through ROS generation |

| MCF7 (Breast Cancer) | 30 | Inhibits cell proliferation |

| HeLa (Cervical) | 20 | Triggers mitochondrial dysfunction |

The compound's mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells while sparing normal cells .

Antibacterial and Antifungal Properties

In addition to its anticancer activity, the compound exhibits antibacterial effects against various strains of bacteria. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These findings suggest that this compound could be a candidate for developing new antibacterial and antifungal agents .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of various benzofuran derivatives, including this compound. The results indicated that this compound was among the most potent in inducing apoptosis in K562 cells through ROS generation and subsequent mitochondrial dysfunction. Flow cytometry analysis revealed significant early apoptotic changes in treated cells .

Neuroprotective Effects

Another study explored the neuroprotective potential of benzofuran derivatives. The results indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant enzyme activity and reducing lipid peroxidation levels.

常见问题

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Stepwise reaction monitoring : Use thin-layer chromatography (TLC) or GC-MS to track intermediates and adjust reaction times/temperatures (e.g., reflux duration in multi-step syntheses) .

- Catalyst selection : Evaluate alternatives like palladium or nickel catalysts for reductions, as seen in similar amine hydrochloride syntheses .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol/water mixtures aid in hydrochloride salt precipitation .

- Acidification control : Gradual addition of HCl during salt formation prevents localized overheating, preserving stereochemical integrity .

Q. What purification strategies are recommended for isolating the hydrochloride salt?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit solubility differences. Monitor pH to ensure salt stability .

- Column chromatography : For impurities with similar polarity, employ silica gel with a gradient of dichloromethane:methanol (95:5 to 80:20) .

- Centrifugation : After precipitation, centrifuge at 10,000 rpm for 15 minutes to isolate crystalline product .

Q. Which analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm benzofuran ring substitution and amine protonation. Compare coupling constants to analogous dihydrobenzofuran derivatives .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic chlorine patterns .

- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA) to assess purity ≥98% .

Q. How should stability and storage conditions be managed?

Methodological Answer:

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hygroscopic degradation .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., free amine or benzofuran oxidation) .

Q. What safety protocols are essential during handling?

Methodological Answer:

- PPE : Use nitrile gloves, sealed goggles, and fume hoods to avoid inhalation/contact .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before transferring to hazardous waste facilities .

Advanced Research Questions

Q. How can computational methods guide reaction pathway design?

Methodological Answer:

- Quantum chemical modeling : Use DFT (B3LYP/6-31G*) to simulate intermediates and transition states, predicting regioselectivity in dihydrobenzofuran functionalization .

- Machine learning : Train models on existing dihydrobenzofuran reaction datasets to optimize solvent/catalyst combinations .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

- 2D NMR : Perform HSQC and NOESY to distinguish diastereotopic protons or confirm restricted rotation in the dihydrobenzofuran ring .

- Variable-temperature NMR : Identify dynamic processes (e.g., amine inversion) causing peak broadening at 25°C .

Q. What strategies enable selective functionalization of the benzofuran ring?

Methodological Answer:

- Protecting groups : Temporarily block the amine with Boc anhydride to direct electrophilic substitution to the 5-position of the benzofuran .

- Metal-mediated coupling : Suzuki-Miyaura cross-coupling at brominated positions using Pd(PPh₃)₄ and arylboronic acids .

Q. How to analyze degradation pathways under oxidative stress?

Methodological Answer:

- Forced degradation : Expose to H₂O₂ (3% v/v, 50°C) and analyze products via LC-MS/MS. Major pathways include N-dealkylation and benzofuran ring hydroxylation .

- Radical trapping : Add BHT (butylated hydroxytoluene) to confirm peroxide-mediated degradation mechanisms .

Q. How to investigate receptor binding interactions for pharmacological studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。